Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoroethoxy group, a hydroxymethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)benzoate
- Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)phenylacetate
Uniqueness
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the specific positioning of the trifluoroethoxy and hydroxymethyl groups on the benzene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11F3O4 |
---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3 |
InChI Key |
PJDYRMLEXTUCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO |
Origin of Product |
United States |
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